![molecular formula C10H8ClNO B3043760 2-Methylindolizine-6-carbonyl chloride CAS No. 914637-82-4](/img/structure/B3043760.png)
2-Methylindolizine-6-carbonyl chloride
Overview
Description
2-Methylindolizine-6-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It belongs to the category of Carbonyl Chlorides .
Chemical Reactions Analysis
Carbonyl compounds with leaving groups, such as 2-Methylindolizine-6-carbonyl chloride, have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Scientific Research Applications
Synthesis of Cycloadducts :
- The Diels–Alder reaction of phosphaindolizines is a notable application, demonstrating the synthesis of cycloadducts. Coordination of organoaluminium reagents to the carbonyl oxygen or the σ2, λ3 P atom of phosphaindolizines alters the activation barriers of the reactions, facilitating the formation of [2+4] cycloadducts under specific conditions (Jangid et al., 2011).
One-Pot Synthesis Techniques :
- Indolizines, including variants similar to 2-Methylindolizine-6-carbonyl chloride, are synthesized via one-pot hydroformylation/cyclization/dehydration sequences. These methods have been used to construct 5,6-dihydroindolizines and 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, showcasing the compound's versatility in creating complex structures (Settambolo et al., 2001), (Al‐Azmi & John, 2022).
Nucleophilic Substitution Reactions :
- The potential for nucleophilic substitution reactions is highlighted in studies where 5-chloroindolizines are synthesized and further functionalized. This indicates the reactivity of the indolizine core in various substitution reactions, leading to a range of derivatized compounds (Babaev et al., 2005).
Advanced Synthetic Methods :
- Single-step synthesis methods have been developed for compounds like tetrahydroindolizines, utilizing compounds related to 2-Methylindolizine-6-carbonyl chloride. These methods emphasize the compound's utility in streamlining synthetic pathways (Capomolla et al., 2015).
Electrochemical Investigations :
- Compounds structurally related to 2-Methylindolizine-6-carbonyl chloride have been synthesized and their electrochemical properties investigated. This research provides insights into the electrochemical behavior of indolizine derivatives, potentially paving the way for applications in electronic materials or sensors (Sharma et al., 2004).
properties
IUPAC Name |
2-methylindolizine-6-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-4-9-3-2-8(10(11)13)6-12(9)5-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHVEKMVRKVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281832 | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolizine-6-carbonyl chloride | |
CAS RN |
914637-82-4 | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-indolizinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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